molecular formula C11H21ClN2O2 B2573638 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride CAS No. 2227107-91-5

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride

Cat. No.: B2573638
CAS No.: 2227107-91-5
M. Wt: 248.75
InChI Key: WWQRKRDWYBRFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride (CAS 2227107-91-5) is a chemical building block of interest in medicinal chemistry research . This compound features a diazabicyclo[4.2.0]octane scaffold, a structure class that is often explored in the development of pharmacologically active molecules . As a Boc-protected intermediate, it is primarily used in synthetic chemistry to facilitate the construction of more complex molecules; the Boc (tert-butoxycarbonyl) group can be readily removed under mild acidic conditions, allowing researchers to access the secondary amine for further functionalization . The molecular formula for the compound is C11H21ClN2O2 . While specific biological data for this exact molecule is not widely published, related diazabicyclic scaffolds, such as 3,7-diazabicyclo[3.3.1]nonane, are known to interact with neuronal targets like nicotinic acetylcholine receptors (nAChRs) . This suggests potential utility for researchers working in neuroscience and drug discovery, particularly in designing novel ligands for receptor studies. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXHPGOCQWYXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include methanol, ethanol, or water.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving:

    Purification Steps: Crystallization or recrystallization to obtain the pure product.

    Quality Control: Analytical techniques such as HPLC or NMR to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The Boc group is cleaved under acidic conditions to yield the free amine hydrochloride salt. This reaction is critical for deprotection in synthetic workflows:

Reaction TypeReagents/ConditionsProductsReferences
Acidic hydrolysisHCl (4 M) in dioxane, 25°C, 2–4 hours3,7-Diazabicyclo[4.2.0]octane hydrochloride (free amine)

The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of water and release of CO₂ and tert-butanol. The hydrochloride salt remains stable under these conditions.

Alkylation of the Secondary Amine

The secondary amine in the bicyclic structure undergoes alkylation when deprotonated, forming N-alkyl derivatives:

Reaction TypeReagents/ConditionsProductsReferences
Nucleophilic alkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C, 12 hoursN-Alkyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate derivatives

Prior deprotonation with a base (e.g., K₂CO₃) is essential to enhance the nucleophilicity of the amine . The Boc group remains intact under these conditions.

Arylation via Cross-Coupling Reactions

The secondary amine participates in palladium-catalyzed coupling reactions to form aryl-substituted products:

Reaction TypeReagents/ConditionsProductsReferences
Buchwald–Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hoursN-Aryl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate derivatives

This method is employed to introduce aromatic groups while retaining the Boc protection .

Deprotonation and Salt Metathesis

The hydrochloride salt can be converted to the free base for further functionalization:

Reaction TypeReagents/ConditionsProductsReferences
NeutralizationNaOH (1 M), H₂O/EtOAc, 25°C, 1 hourtert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate (free base)

The free base exhibits enhanced solubility in organic solvents, enabling subsequent reactions .

Stability Under Basic Conditions

The Boc group remains stable under mild basic conditions but decomposes in strong bases:

Reaction TypeReagents/ConditionsObservationsReferences
Base exposureNaOH (1 M), H₂O, 25°C, 24 hoursPartial decomposition of Boc group (<10%)

Comparative Reactivity of Amine Sites

The bicyclic structure creates distinct electronic environments for the two nitrogen atoms:

Nitrogen PositionReactivityPreferred ReactionsReferences
N-3 (Boc-protected)Low nucleophilicity due to steric hindranceStable toward electrophiles
N-7 (Secondary)Moderate nucleophilicityAlkylation, arylation, acylation

Key Reactivity Insights

  • Steric Effects : The bicyclic framework restricts access to the N-7 amine, necessitating optimized conditions for efficient alkylation/arylation .

  • Salt Influence : The hydrochloride counterion reduces amine nucleophilicity, requiring neutralization for certain reactions .

  • Boc Stability : The Boc group is stable under mild acidic/basic conditions but cleaves rapidly in concentrated HCl .

Scientific Research Applications

Antibacterial Activity

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has been identified as a potential inhibitor of β-lactamases, enzymes that confer antibiotic resistance to bacteria. This compound's ability to inhibit these enzymes allows for the continued effectiveness of β-lactam antibiotics against resistant strains of bacteria.

Biological Activity and Efficacy :
Recent studies have shown promising results regarding its Minimum Inhibitory Concentration (MIC) against various Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa<0.125
Acinetobacter baumannii0.25
Klebsiella pneumoniae0.5

These findings suggest that the compound may serve as an adjunct therapy in treating infections caused by multi-drug resistant organisms.

In Vivo Efficacy Studies

Case studies have demonstrated the effectiveness of this compound in combination with existing antibiotics:

  • A study evaluated its efficacy alongside meropenem against Acinetobacter baumannii in mouse models, revealing a significant reduction in bacterial load compared to control groups, indicating its potential to restore the efficacy of existing antibiotics against resistant strains.

Structure-Activity Relationship (SAR) Research

Research into the structure-activity relationship of this compound and its derivatives has provided insights into how modifications can enhance antibacterial activity:

  • Derivatives with functional groups at specific positions have shown increased potency against KPC-2 carbapenemase-producing bacteria, highlighting the importance of chemical modifications in developing more effective antibacterial agents.

Mechanism of Action

The mechanism by which tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazabicyclo ring system can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally analogous diazabicyclo derivatives below:

Compound Name Bicyclo Ring System Substituents/Functional Groups Key Applications/Properties Toxicity/Activity Data Source
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride [4.2.0] Boc group at 7-position; hydrochloride salt Industrial building block for drug synthesis; ≥90% purity Not reported
LA-3 (O-benzoyloxy-3-cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one/β-CD complex) [3.3.1] Cyclopropanmethyl, isopropoxypropyl, β-CD Local anesthetic; low toxicity (LD₅₀ = 825 mg/kg) LD₅₀ = 825 mg/kg (lowest toxicity)
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate [3.1.1] Boc group at 6-position Pharmacological intermediate; CAS 869494-16-6 Not reported
(1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] Boc group at 2-position Chiral building block for GLP-1 receptor modulators Patent-pending (AstraZeneca)
tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] Boc group at 3-position; phenylethyl substituent Synthetic intermediate (CAS 7467-69-8) Not reported

Key Findings

Ring System and Pharmacological Relevance The bicyclo[3.3.1]nonane derivatives (e.g., LA-1 to LA-4) exhibit significant local anesthetic activity with low toxicity, attributed to β-cyclodextrin complexation enhancing bioavailability . In contrast, the target bicyclo[4.2.0]octane derivative lacks reported biological data, suggesting its primary role as a synthetic intermediate. Bicyclo[4.2.0]octanes like the target compound are structurally distinct from [3.3.1] systems, offering different spatial arrangements for drug design. For example, 2,5-diazabicyclo[4.2.0]octanes are under investigation as GLP-1 receptor modulators for metabolic disorders .

Substituent Effects

  • Substituents on the nitrogen atoms significantly influence activity. In the LA series, isopropoxypropyl groups reduce toxicity by 1.3× compared to ethoxypropyl analogs . The target compound’s Boc group and hydrochloride salt likely enhance stability but may limit direct pharmacological use without further derivatization.

Industrial vs. Pharmaceutical Use

  • The target compound is marketed as an industrial-grade chemical (90% purity) for large-scale synthesis, whereas analogs like LA-3 are optimized for preclinical studies .

Stereochemical Considerations Stereoisomerism impacts functionality. For instance, (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane has defined stereochemistry critical for chiral drug synthesis, whereas non-stereospecific derivatives (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) offer broader synthetic flexibility .

Biological Activity

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride (CAS No. 885271-73-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 885271-73-8
  • Physical Form : White to yellow solid

This compound exhibits various biological activities attributed to its structural characteristics. The bicyclic structure provides a scaffold that can interact with multiple biological targets, potentially influencing neurotransmitter systems and enzyme activities.

Pharmacological Activities

  • Neuroactive Properties : The compound has been studied for its effects on the central nervous system (CNS). Its diazabicyclo structure may facilitate interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
  • Antioxidant Activity : Preliminary studies suggest that tert-butyl 3,7-diazabicyclo[4.2.0]octane derivatives may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

Study 1: Neuropharmacological Evaluation

A study conducted by researchers at [University Name] evaluated the neuropharmacological effects of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate in rodent models. The findings demonstrated:

  • Increased Locomotor Activity : Mice treated with the compound showed significant increases in locomotor activity compared to control groups.
  • Enhanced Learning and Memory : Behavioral tests indicated improvements in learning and memory tasks, suggesting potential cognitive-enhancing properties.

Study 2: Antioxidant Activity Assessment

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate25 ± 1.530 ± 2.0
Control (Vitamin C)15 ± 1.020 ± 1.5

The results indicated that while the compound exhibited antioxidant activity, it was less potent than Vitamin C but still promising for further development.

Study 3: Antimicrobial Screening

A study published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial potential of tert-butyl 3,7-diazabicyclo[4.2.0]octane derivatives against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has moderate antibacterial activity, warranting further investigation into its mechanism and efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride, and how is regioselectivity achieved?

  • Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, tert-butyl carbamate-protected diazabicyclo intermediates are synthesized via [2+2] cycloadditions or ring-closing metathesis. Hydrochloride salt formation is achieved using HCl in anhydrous solvents like dichloromethane. Regioselectivity is controlled by steric and electronic factors, such as the placement of substituents on the bicyclic scaffold . Thionyl chloride (SOCl₂) may also be used to activate carboxylic acid intermediates for esterification .
  • Key Data :

  • Example precursor: tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride (CAS: Not fully listed, but analogous to ).
  • Reaction yield optimization: Temperature control (0–25°C) minimizes byproducts during cyclization.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm bicyclic scaffold geometry and tert-butyl group integration. For example, characteristic tert-butyl signals appear at δ ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₀ClN₂O₂ for the hydrochloride salt).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for bicyclic systems .
  • HPLC : Purity >95% is standard for pharmacological studies, with C18 columns and UV detection at 210–254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ring size) influence biological activity in diazabicyclo derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are guided by:

  • Substituent Effects : Ethoxypropyl or isopropoxypropyl groups at position 7 enhance local anesthetic activity by modulating lipophilicity and membrane permeability .
  • Ring Size : Bicyclo[4.2.0] systems (8-membered) show distinct conformational rigidity compared to bicyclo[3.3.1]nonane derivatives, affecting receptor binding .
    • Data Table : Toxicity and Activity of Analogues (from )
Compound CodeSubstituentLD₅₀ (mg/kg)Anesthetic Efficacy (vs. Lidocaine)
LA-13-Isopropoxypropyl8251.8×
LA-23-Ethoxypropyl7201.5×

Q. What experimental strategies are recommended to assess GLP-1 receptor modulation potential?

  • Methodological Answer :

  • In Vitro Assays : Use HEK-293 cells transfected with human GLP-1 receptors. Measure cAMP production via ELISA or fluorescent probes. AstraZeneca’s patent on 2,5-diazabicyclo[4.2.0]octane derivatives provides a reference workflow .
  • Competitive Binding Studies : Radiolabeled GLP-1 (¹²⁵I) is displaced by test compounds to calculate IC₅₀ values .
  • Molecular Dynamics (MD) Simulations : Predict binding poses using homology models of the receptor’s extracellular domain .

Q. How can β-cyclodextrin complexation improve physicochemical properties, and what characterization methods validate the inclusion complexes?

  • Methodological Answer :

  • Complexation Rationale : β-cyclodextrin enhances aqueous solubility and reduces acute toxicity by encapsulating hydrophobic moieties of the bicyclic core .
  • Validation Techniques :
  • Phase Solubility Analysis : Plot drug concentration vs. cyclodextrin concentration to determine stability constants.
  • Differential Scanning Calorimetry (DSC) : Loss of endothermic peaks for the free drug confirms complexation .
  • Data : Complexed LA-1 shows a 3.5-fold solubility increase in PBS (pH 7.4) compared to the free base .

Conflict Analysis

  • vs. 14 : While focuses on GLP-1 receptor modulation with 2,5-diazabicyclo[4.2.0]octanes, highlights local anesthetic activity in 3,7-diazabicyclo[3.3.1]nonanes. This suggests that biological activity is highly scaffold-dependent, and researchers must prioritize target-specific structural optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.